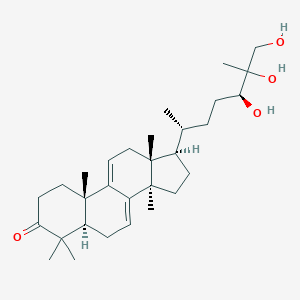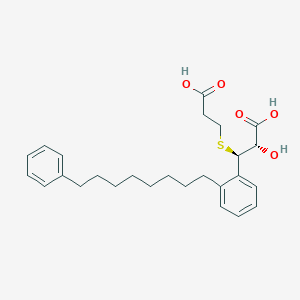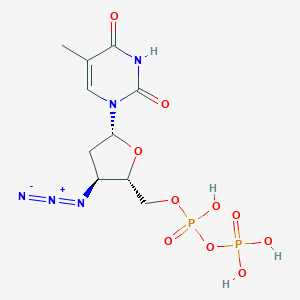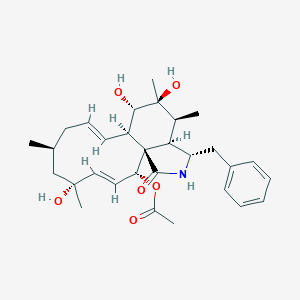![molecular formula C45H64N12O9 B218125 (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol CAS No. 107856-75-7](/img/structure/B218125.png)
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, also known as forskolin, is a natural compound found in the roots of the Coleus forskohlii plant. Forskolin has gained attention in scientific research due to its potential to activate the enzyme adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This increase in cAMP has been linked to various biochemical and physiological effects, making forskolin a promising compound for further investigation.
Mecanismo De Acción
Forskolin activates adenylate cyclase by binding to the enzyme and increasing its activity. Activated adenylate cyclase then converts adenosine triphosphate (ATP) to cAMP, which can activate various downstream signaling pathways. The increase in cAMP levels can lead to the activation of protein kinase A (PKA), which can then phosphorylate various proteins and activate or inhibit cellular processes.
Efectos Bioquímicos Y Fisiológicos
Forskolin has been shown to have various biochemical and physiological effects in vitro and in vivo. One of the most well-known effects of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to increase cAMP levels, which can lead to increased insulin secretion in pancreatic beta cells. Forskolin has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has been linked to improved cardiovascular health by increasing blood flow and reducing blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Forskolin has several advantages for use in lab experiments. It is a natural compound that can be extracted from plant sources or synthesized in a laboratory setting. Forskolin is also relatively stable and can be stored for long periods of time. However, (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol has some limitations for lab experiments. It can be difficult to obtain pure (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol, and the compound can degrade over time, leading to decreased potency.
Direcciones Futuras
There are several potential future directions for (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol research. One area of interest is the development of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol-based therapies for various medical conditions, such as diabetes, inflammation, and cardiovascular disease. Forskolin may also have applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further research is needed to understand the mechanisms of action of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol and its downstream targets, which could lead to the development of new therapeutic targets.
Métodos De Síntesis
Forskolin can be extracted from the roots of the Coleus forskohlii plant, but it can also be synthesized in a laboratory setting. The most common method for synthesizing (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol involves a multi-step process that includes the condensation of 3,4-dihydroxybenzaldehyde with acetone, followed by cyclization and oxidation reactions. This synthesis method has been used to produce (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol for scientific research purposes.
Aplicaciones Científicas De Investigación
Forskolin has been extensively studied for its potential therapeutic applications. One of the most well-known applications of (1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol is its ability to activate adenylate cyclase, leading to increased levels of cAMP in cells. This increase in cAMP has been linked to various biochemical and physiological effects, including increased insulin secretion, decreased inflammation, and improved cardiovascular health.
Propiedades
Número CAS |
107856-75-7 |
|---|---|
Nombre del producto |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
Fórmula molecular |
C45H64N12O9 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol |
InChI |
InChI=1S/C20H34O3/c1-14(2)16-9-8-15(3)7-6-11-20(5)18(23-20)17(21)13-19(4,22)12-10-16/h7,10,12,14,16-18,21-22H,6,8-9,11,13H2,1-5H3/b12-10-,15-7-/t16-,17-,18-,19-,20?/m1/s1 |
Clave InChI |
RLYASSMUZMAUCA-FWNBTYLKSA-N |
SMILES isomérico |
C/C/1=C/CCC2([C@H](O2)[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)C |
SMILES |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
SMILES canónico |
CC1=CCCC2(C(O2)C(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Sinónimos |
7,8-ECD 7,8-epoxy-2,11-cembradiene-4,6-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



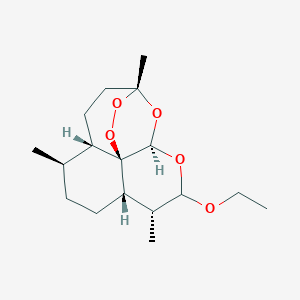
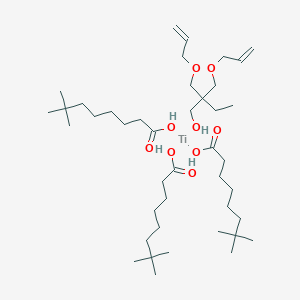
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
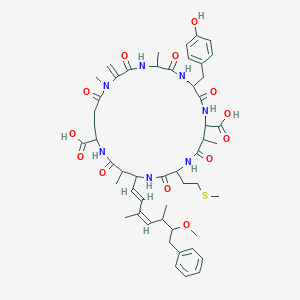
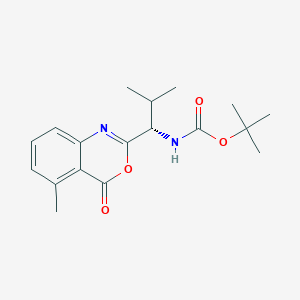
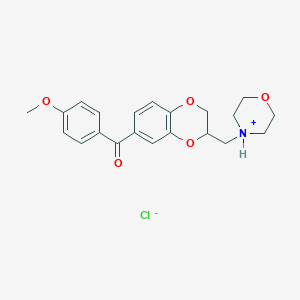
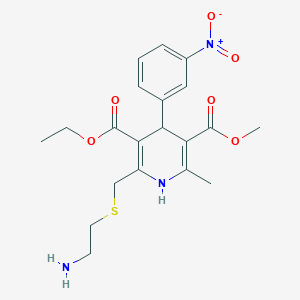
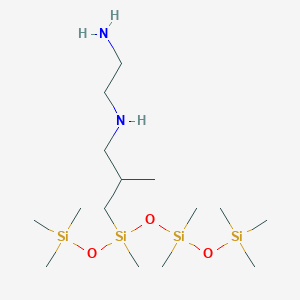
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
